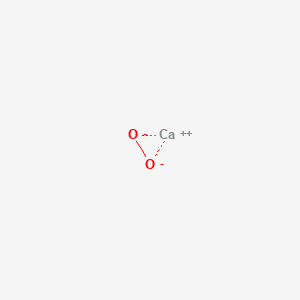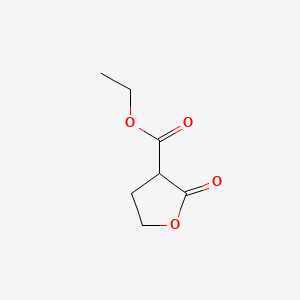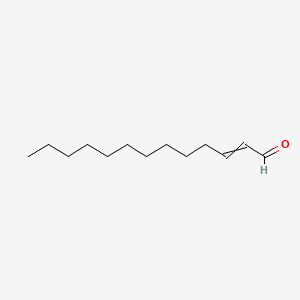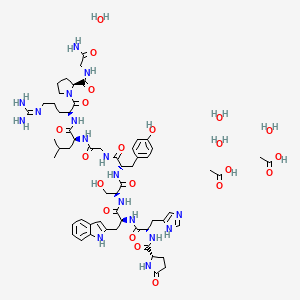
过氧化钙
描述
Calcium peroxide or calcium dioxide is an inorganic compound with the formula CaO2. It is the peroxide (O22−) salt of Ca2+. Commercial samples can be yellowish, but the pure compound is white. It is almost insoluble in water . It is a safe inorganic peroxy compound in a solid form of oxygen . It can be used in the remediation of contaminated sites .
Synthesis Analysis
Calcium peroxide is produced by combining calcium salts and hydrogen peroxide: Ca(OH)2 + H2O2 → CaO2 + 2 H2O . The octahydrate precipitates upon the reaction of calcium hydroxide with dilute hydrogen peroxide . A modified chemical precipitation method synthesized the final product labeled as Starch@CPnps .Molecular Structure Analysis
Calcium peroxide has a crystal structure in which each calcium ion is surrounded by six oxygen atoms . The oxygen atoms are arranged in a tetrahedral geometry around the calcium ion, with each oxygen forming a covalent bond with the calcium ion .Chemical Reactions Analysis
Calcium peroxide acts as an oxidizing agent for the degradation of organic dyes in water . It is known that the commercially available calcium peroxide has a relatively large particle size, which makes the reaction rate for pollution degradation relatively slow .Physical And Chemical Properties Analysis
Calcium peroxide is a white or yellowish powder with no characteristic flavor or aroma . The CaO2 has a molecular weight of 72.0768 g/mol and a density of 2.91 g/ml .科学研究应用
环境修复
过氧化钙(CP)因其独特的特性而越来越多地用于环境保护。它在水和土壤处理中特别有效,包括废水处理、地表水修复以及地下水和土壤修复。CP 的稳定性使其能够为需氧生物降解和化学降解提供 H2O2 和 O2。它成功地去除了染料、氯代烃、石油烃、农药、重金属和其他污染物。CP 包裹技术和 CP 纳米颗粒制备的最新进展拓宽了其应用范围 (Lu, Zhang, & Xue, 2017)。
抗肿瘤和抗菌性能
过氧化钙纳米颗粒因其抗肿瘤和抗菌性能而引起医学界的关注。这些纳米颗粒与水反应产生钙离子、氧气和过氧化氢。这些产品适用于钙超载诱导的细胞死亡、O2 依赖性抗癌治疗和 H2O2 依赖性抗菌治疗。这使得过氧化钙纳米颗粒成为一种有前途的抗肿瘤和抗菌药物 (Wu et al., 2023)。
水净化和水产养殖
过氧化钙被评估为水产养殖中一种新的净水和释氧剂。它对降低化学需氧量、增加溶解氧以及改善海水中 pH 值和铵氮含量显示出积极作用。它在轮虫孵化实验和细菌控制中的应用表明,它对水产养殖实践中处理海水是安全有效的 (Zhao-xia, 2012)。
废弃活性污泥制氢
研究表明,过氧化钙(CaO2)可以增强废弃活性污泥(WAS)黑暗发酵产生的氢气。随着 CaO2 的增加,最大氢气产率显着增加。CaO2 加速了污泥细胞的破裂和死亡,增加了释放物质的生物降解性,为产氢提供了更多的有机物。CaO2 分解的中间产物,包括碱、O2- 和 OH 自由基,都有助于增加氢气产量。这一发现拓展了 CaO2 的应用领域,加深了对 CaO2 参与污泥发酵过程的理解 (Wang et al., 2019)。
有机污染物的降解
已研究用亚铁离子活化的过氧化钙降解三氯乙烯(TCE)。该技术在 TCE 污染场地的原位化学氧化 (ISCO) 修复中极具前景。发现 CaO2/Fe(II) 系统会产生 HO· 和 O2(-·) 等活性氧,在 TCE 去除中发挥重要作用。初始溶液 pH 值的升高抑制了 TCE 降解,而 Cl(-)、HCO3(-)、NO3(-)、SO4(2-) 和天然有机物 (NOM) 等各种成分对 TCE 去除的影响各不相同 (Zhang et al., 2015)。
环境修复的氧气供应
一项研究调查了过氧化钙作为处理墙中的释氧化合物的用途。它评估了过氧化钙和含水层沙混合物中的释氧和渗透性效应。研究表明,过氧化钙有效地增加了溶解氧水平,这对于环境背景下的生物修复至关重要 (Chevalier & McCann, 2008)。
作用机制
Target of Action
Calcium peroxide (CaO2) is an inorganic compound that primarily targets microorganisms, including bacteria and fungi . It also targets cancer cells . The compound’s primary role is to produce calcium ions (Ca2+), oxygen (O2), and hydrogen peroxide (H2O2) when it reacts with water . These products are suitable for various applications, such as calcium death caused by calcium overload, O2-dependent anticancer therapy, and H2O2-dependent anticancer therapy .
Mode of Action
Calcium peroxide interacts with its targets through a series of chemical reactions. When it comes into contact with water, it hydrolyzes, releasing oxygen . This reaction is particularly beneficial in hypoxic environments, such as chronic wounds or cancerous tumors, where an increase in oxygen can promote healing or inhibit tumor growth . In the presence of an acid, calcium peroxide forms hydrogen peroxide , which has antimicrobial properties and can induce cell death in cancer cells .
Biochemical Pathways
The biochemical pathways affected by calcium peroxide are primarily related to its role as an oxidizing agent. The release of oxygen can enhance aerobic respiration in microorganisms . In cancer cells, the increase in intracellular calcium concentrations can disrupt calcium homeostasis, leading to cell death . The production of hydrogen peroxide can induce oxidative stress in cells, leading to DNA damage and apoptosis .
Pharmacokinetics
It is known that calcium peroxide is almost insoluble in water , which may affect its bioavailability
Result of Action
The molecular and cellular effects of calcium peroxide’s action are diverse. Its ability to release oxygen can improve the efficiency of anaerobic digestion of waste . In cancer treatment, the production of calcium ions, oxygen, and hydrogen peroxide can lead to cell death . In antibacterial applications, the formation of hydrogen peroxide can kill bacteria and prevent infections .
Action Environment
The action of calcium peroxide is influenced by environmental factors. For instance, the release of oxygen is particularly beneficial in hypoxic environments . Additionally, the presence of water is necessary for calcium peroxide to hydrolyze and release oxygen and hydrogen peroxide . The pH of the environment can also affect the reactions of calcium peroxide . In acidic conditions, calcium peroxide can react with water to produce more hydrogen peroxide .
安全和危害
未来方向
Calcium peroxide nanoparticles have been explored for cancer treatment through three main mechanisms: the release of O2, which helps alleviate tumor hypoxia and enhances oxygen-dependent therapies such as chemotherapy, photodynamic therapy, and immunotherapy; the generation of H2O2, a precursor for ·OH generation, which enables cancer chemodynamic therapy; and the release of Ca2+ ions, which induce calcium overload and promote cell apoptosis .
生化分析
Biochemical Properties
Calcium peroxide plays a significant role in biochemical reactions. It interacts with water to produce calcium ions, oxygen, and hydrogen peroxide . Calcium ions are suitable for calcium death caused by calcium overload, oxygen is suitable for O2-dependent anticancer therapy, and hydrogen peroxide is suitable for H2O2-dependent anticancer therapy .
Cellular Effects
Calcium peroxide has notable effects on various types of cells and cellular processes. It has been found to have excellent antitumor and antibacterial properties . In tumor cells, calcium peroxide can trigger a destructive calcium overload process, leading to cell death . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Calcium peroxide exerts its effects at the molecular level through several mechanisms. It reacts with water to produce calcium ions, oxygen, and hydrogen peroxide . These products interact with various biomolecules, potentially leading to enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium peroxide change over time. It has been found that calcium peroxide can maintain oxygen concentration in solution above 5 mg/L for 1 week . It also shows increased porosity and degradation with increased concentration .
Dosage Effects in Animal Models
The effects of calcium peroxide vary with different dosages in animal models. For instance, with a dosage of 200 ppm of calcium peroxide, a chlorophyll-a concentration of 1,700 mg/m3 was lowered to below 10% of its initial concentration after 4 days .
Metabolic Pathways
Calcium peroxide is involved in various metabolic pathways. It reacts with water to produce calcium ions, oxygen, and hydrogen peroxide . These products can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Calcium peroxide is transported and distributed within cells and tissues. It reacts with water to produce calcium ions, oxygen, and hydrogen peroxide . These products can interact with various transporters or binding proteins, potentially affecting the localization or accumulation of calcium peroxide .
Subcellular Localization
As calcium peroxide reacts with water to produce calcium ions, oxygen, and hydrogen peroxide , these products may be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .
属性
IUPAC Name |
calcium;peroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.O2/c;1-2/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQIRIGXXHNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | calcium peroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_peroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4050489 | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium peroxide appears as a grayish white granular material. Used in baking, in medicine, in bleaching oils., White or yellowish odorless solid; Slightly soluble in water; Decomposes in moist air; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water, Soluble in acids with formation of hydrogen peroxide | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.92 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.9 g/cu cm | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish powder, White tetragonal crystals | |
CAS No. |
1305-79-9, 78403-22-2 | |
| Record name | CALCIUM PEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium peroxide (Ca(O2)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4050489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomp at 200 °C | |
| Record name | CALCIUM PEROXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does calcium peroxide interact with water, and what are the downstream effects of this reaction?
A1: Calcium peroxide reacts with water to produce calcium hydroxide (Ca(OH)2) and hydrogen peroxide (H2O2). [] This reaction is exothermic and results in the release of oxygen. [, , ] The released oxygen can improve aerobic conditions in various environments, such as waterlogged soils or polluted sediments, promoting microbial activity and aiding in the degradation of pollutants. [, , , ] The calcium hydroxide produced can increase the pH of the surrounding environment. []
Q2: How does the oxygen released by calcium peroxide affect microbial activity in soil?
A2: The oxygen released by calcium peroxide creates favorable conditions for aerobic microorganisms, which play a crucial role in the decomposition of organic matter and the cycling of nutrients in soil. [] This can enhance soil fertility and improve plant growth. [, , ] Additionally, increased oxygen levels can inhibit the growth of anaerobic microorganisms, some of which can be detrimental to plant health. []
Q3: What is the molecular formula and weight of calcium peroxide?
A3: The molecular formula of calcium peroxide is CaO2, and its molecular weight is 72.077 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize calcium peroxide?
A4: Several spectroscopic techniques can be employed to characterize calcium peroxide. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies functional groups present in the compound based on their characteristic infrared absorption bands. [, ]
- X-ray Diffraction (XRD): XRD analysis provides information about the crystal structure and phase purity of calcium peroxide. [, ]
- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the morphology and surface characteristics of calcium peroxide particles. [, ]
Q5: How does the presence of other materials, such as organic matter or metals, affect the performance of calcium peroxide in environmental remediation applications?
A6: The presence of organic matter or certain metals can affect the performance of calcium peroxide in environmental remediation. Organic matter can compete with pollutants for reaction with the released oxygen, potentially reducing the effectiveness of the treatment. [] Some metals, such as iron, can catalyze the decomposition of hydrogen peroxide, influencing the rate of oxygen release and the overall remediation process. [, ]
Q6: Can calcium peroxide act as a catalyst or participate in catalytic reactions?
A7: While calcium peroxide itself is not a catalyst in the traditional sense, it can be utilized in Fenton-like reactions for the degradation of organic pollutants. [, ] In these reactions, calcium peroxide acts as a source of hydrogen peroxide, which reacts with iron ions (Fe2+) to generate highly reactive hydroxyl radicals (•OH). These radicals are potent oxidants that can degrade a wide range of organic pollutants. [, ]
Q7: Have computational chemistry approaches been used to study calcium peroxide and its applications?
A8: While the provided research does not explicitly mention computational studies on calcium peroxide, computational chemistry methods, such as density functional theory (DFT) calculations, could potentially be employed to investigate the electronic structure, bonding characteristics, and reactivity of calcium peroxide. [] Molecular dynamics simulations could be used to study the interaction of calcium peroxide with water and other molecules in solution. []
Q8: Are there alternative compounds or materials that can be used in place of calcium peroxide for similar applications, and how do they compare in terms of performance, cost, and environmental impact?
A8: Yes, several alternative oxygen-releasing compounds exist, including:
- Magnesium peroxide (MgO2): Similar to calcium peroxide, magnesium peroxide releases oxygen upon reaction with water. [] It is generally considered less cost-effective than calcium peroxide but may have advantages in specific applications. []
- Hydrogen peroxide (H2O2): While hydrogen peroxide can directly provide oxygen, its rapid decomposition and potential toxicity require careful handling and control. [, ]
Q9: What are the recommended practices for the handling, storage, and disposal of calcium peroxide to minimize environmental risks?
A25: Calcium peroxide should be stored in tightly sealed containers in a cool, dry place away from incompatible materials, such as acids, organic materials, and combustible substances. [] It is crucial to prevent contact with water or moisture during storage to avoid premature decomposition. For disposal, consult local regulations, as recommendations may vary. In general, it is advisable to neutralize any remaining calcium peroxide by slowly adding it to a large volume of water before disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3429841.png)





![2-Ethenylbenzo[b]thiophene](/img/structure/B3429910.png)
![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)
